Furoxanyl

Descripción

Historical Trajectory of Furoxan and Furoxanyl Discovery and Development

The history of furoxan chemistry dates back to the mid-19th century. The first reported synthesis of a furoxan derivative, dibromofuroxan (B14151647), was achieved by Kekulé in 1857 rsc.orgacs.org. Notably, this predates his proposal of the structure of benzene (B151609) rsc.org. However, Kekulé initially misidentified the product rsc.orgacs.org. The correct general structure of furoxans as planar five-membered rings with an exocyclic N-oxide group was established much later, after approximately a century of scientific debate, aided by advancements in techniques like NMR spectroscopy and X-ray crystallography acs.orgresearchgate.net.

Despite its early discovery, the chemistry of furoxan remained relatively less explored compared to other heterocycles for a considerable period rsc.org. This was partly attributed to challenges associated with its synthesis, often involving labile intermediates or requiring specific conditions rsc.orgresearchgate.net. Early synthetic approaches frequently relied on the pre-installation of substituents on precursors before ring formation, such as the dimerization of appropriate nitrile oxides or the oxidation of glyoximes researchgate.netkobe-u.ac.jpacs.org.

Significant developments in furoxan chemistry have occurred since the latter half of the 20th century, with increased interest in its chemical properties and potential applications infona.pl. The discovery that certain furoxan derivatives could release nitric oxide (NO) under physiological conditions further spurred research, particularly in medicinal chemistry wikipedia.orgbeilstein-journals.orginfona.plnih.gov. This led to the exploration of furoxan derivatives as potential NO donors wikipedia.orginfona.plnih.gov.

More recently, research has focused on developing more efficient and versatile synthetic methodologies. The concept of "post-ring introduction of substituents" (PRIS) has emerged as a strategy to directly modify the furoxan ring, enabling the synthesis of a wider variety of furoxan molecules rsc.orgnih.gov. This approach offers advantages over conventional methods that require substituted precursors rsc.org. Various bond-forming reactions on the furoxan ring, including C-C, C-O, C-S, and C-N bond formations, have been developed, significantly expanding the scope of accessible this compound compounds rsc.orgnih.gov.

The historical trajectory of furoxan chemistry is summarized in the table below:

| Year | Key Event / Discovery | Researcher(s) |

| 1857 | First synthesis of a furoxan derivative (dibromofuroxan), though misidentified. | Kekulé rsc.orgacs.org |

| Early 20th Century | Correct general structure of furoxan proposed and later confirmed. | Wieland (initially), confirmed by later techniques rsc.orgacs.orgresearchgate.net |

| Mid-20th Century onwards | Increased study of furoxan and its derivatives, particularly for biological activities. | Various researchers infona.pl |

| 1992-1994 | Reporting of NO-releasing ability in specific furoxan derivatives. | rsc.org |

| 2005 onwards | Development of direct C-C bond formation on the furoxan ring. | Gasco et al. kobe-u.ac.jp |

| Recent Years | Development and application of Post-Ring Introduction of Substituents (PRIS) strategy. | Various researchers rsc.orgnih.gov |

Academic Significance of the Furoxan Moiety in Heterocyclic Chemistry

The furoxan moiety holds significant academic interest within heterocyclic chemistry due to its unique structural features and reactivity. As a 1,2,5-oxadiazole 2-oxide, it is an isoxazole (B147169) analog with an exocyclic N-oxide oxygen wikipedia.orgresearchgate.net. This structural characteristic contributes to its distinct electronic properties and reactivity profile researchgate.netacs.org.

The furoxan ring is considered an aromatic, 6π-electron system, although its aromatic stabilization energy is relatively small, partly due to the presence of multiple heteroatom-heteroatom bonds rsc.orgnih.gov. The presence of the exocyclic N-oxide makes the ring asymmetric and influences electron distribution rsc.orgresearchgate.net. The C3 and C4 carbons of the furoxan ring exhibit characteristic chemical shifts in 13C NMR spectroscopy, which are useful for determining isomer structures rsc.org. The resonance of the C3 carbon is typically at a higher magnetic field than the C4 carbon, attributed to mesomeric electron donation from the out-of-ring oxygen atom to the C3 carbon rsc.org.

From a reactivity standpoint, the furoxan ring is known to be a thiophilic electrophile nih.govnih.gov. This electrophilic character, particularly at the carbon atoms adjacent to the nitrogen atoms, makes it susceptible to nucleophilic attack nih.gov. While strong nucleophiles can lead to ring-opening, controlled reactions allow for nucleophilic substitution where the furoxan ring remains intact kobe-u.ac.jpnih.gov. Aromatic nucleophilic substitution (SNAr) reactions are effective methods for introducing substituents onto the electron-deficient furoxan ring nih.gov.

The O1-N2 bond within the furoxan ring is often the longest and weakest bond, suggesting it as a potential point of cleavage and ring opening in decomposition processes researchgate.net. The exocyclic N2-O6 bond is relatively short and can be considered a double bond researchgate.net.

The isomerization of furoxans is another academically interesting phenomenon, where regioisomers can interconvert under certain conditions, such as heat or light kobe-u.ac.jp. This process is proposed to involve the generation of dinitroso olefin intermediates kobe-u.ac.jp.

The furoxan moiety serves as a valuable building block in the synthesis of more complex heterocyclic systems beilstein-journals.org. Its reactivity allows for various transformations, and it can be incorporated into fused or hybrid ring systems beilstein-journals.orgresearchgate.net. Research explores the synthesis of compounds containing the furoxan ring fused with other heterocycles, such as triazinones beilstein-journals.org.

Furthermore, the ability of many furoxan derivatives to release nitric oxide (NO) upon decomposition, often in a thiol-dependent manner, is a key area of academic investigation wikipedia.orgbeilstein-journals.orginfona.plnih.govnih.gov. This property has led to extensive research into the mechanisms of NO release and the design of furoxan derivatives with modulated reactivity nih.govnih.gov.

The academic significance of the furoxan moiety is highlighted by ongoing research into:

Novel synthetic methodologies, including direct functionalization strategies rsc.orgnih.gov.

Its electronic structure and how substituents influence properties and reactivity rsc.orgresearchgate.net.

Its role as a building block for constructing diverse heterocyclic architectures beilstein-journals.orgresearchgate.net.

The mechanisms of its reactions, particularly those involving ring opening or NO release kobe-u.ac.jpacs.orgnih.gov.

The design of furoxan derivatives with tailored reactivity for specific chemical research applications nih.gov.

The study of furoxan chemistry contributes to the broader understanding of heterocyclic compounds, their synthesis, properties, and potential transformations.

Here is a table summarizing some key chemical properties and characteristics of the furoxan ring:

| Property / Characteristic | Description | Relevant Research Findings |

| Structure | Five-membered 1,2,5-oxadiazole ring with an exocyclic N-oxide. Asymmetric with non-identical substituents. | Characterized by NMR and X-ray crystallography rsc.orgacs.orgresearchgate.net. |

| Aromaticity | 6π-electron system, but with relatively small stabilization energy. | Due to multiple heteroatom-heteroatom bonds rsc.orgnih.gov. |

| Reactivity | Thiophilic electrophile. nih.govnih.gov Susceptible to nucleophilic attack. nih.gov | Can undergo SNAr reactions. nih.gov Reactivity can be modulated by substituents. nih.gov |

| Key Bonds | O1-N2 bond is often the longest and weakest. researchgate.net Exocyclic N2-O6 bond is relatively short. researchgate.net | Suggests O1-N2 as a cleavage point. researchgate.net |

| Isomerization | Regioisomers can interconvert (e.g., thermal or photochemical). kobe-u.ac.jp | Proposed mechanism involves dinitroso olefin intermediate. kobe-u.ac.jp |

| Spectroscopic Properties | Characteristic 13C NMR shifts for C3 and C4. rsc.org | Useful for isomer determination. rsc.org |

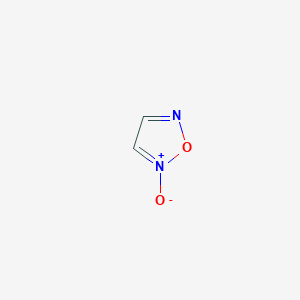

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

497-27-8 |

|---|---|

Fórmula molecular |

C2H2N2O2 |

Peso molecular |

86.05 g/mol |

Nombre IUPAC |

2-oxido-1,2,5-oxadiazol-2-ium |

InChI |

InChI=1S/C2H2N2O2/c5-4-2-1-3-6-4/h1-2H |

Clave InChI |

KCMCIQNPQUSQKQ-UHFFFAOYSA-N |

SMILES |

C1=NO[N+](=C1)[O-] |

SMILES canónico |

C1=NO[N+](=C1)[O-] |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for Furoxanyl Architectures

Foundational Approaches to the Furoxan Ring System

The formation of the furoxan ring typically involves cyclization reactions of suitable precursors. Historically, the synthesis of furoxans predates the structural elucidation of benzene (B151609) rsc.org.

Cyclization Reactions in Furoxan Core Formation

Several key methods exist for constructing the furoxan ring. These often involve the oxidative cyclization or dehydration of nitrogen-containing precursors. One common approach is the oxidative cyclization of 1,2-dioximes kobe-u.ac.jp. Another method involves the dehydration of α-nitroketoximes, although the precise mechanism regarding the origin of the oxygen atoms in the furoxan ring in this method remains under investigation kobe-u.ac.jp. Intramolecular cyclization of 1-azido-2-nitrobenzenes triggered by thermal or photochemical decomposition of the azide (B81097) moiety is a synthetic method for benzofuroxans rsc.org. Oxidative cyclization of N-hydroxy-2-nitroanilines and 2-nitroanilines are also useful methods for synthesizing benzofuroxans rsc.org.

There are five major methods for constructing monocyclic furoxan rings, though some require elaborate precursors or have limitations on tolerated substituents rsc.org.

Evolution of Furoxan Synthesis Techniques

The history of furoxan synthesis dates back to 1857 with Kekulé's synthesis of dibromofuroxan (B14151647) rsc.orgacs.org. Despite this long history, the development of synthetic methods for furoxans has been slower compared to other aromatic molecules, partly because furoxans cannot be obtained by direct oxidation of furazans rsc.org.

Early methods often relied on constructing the desired substituents on precursors before the furoxan ring was formed kobe-u.ac.jp. This approach can be cumbersome, especially for synthesizing libraries of diverse furoxan derivatives kobe-u.ac.jpkobe-u.ac.jp. The lability of the furoxan ring has historically hampered the development of more direct synthetic strategies rsc.orgrsc.org.

Advanced Strategies for Derivatization and Functionalization of Furoxanyl Scaffolds

More recent advancements in furoxan chemistry have focused on functionalizing the pre-formed furoxan ring, offering more modular and convergent synthetic routes rsc.orgkobe-u.ac.jp.

Post-Ring Introduction of Substituents (PRIS) Methodologies

The Post-Ring Introduction of Substituents (PRIS) strategy has emerged as a significant approach for synthesizing a wide variety of furoxans rsc.orgrsc.org. This method involves introducing substituents directly onto the furoxan ring after its construction rsc.org. The vulnerability of the furoxan ring can be a challenge for this strategy rsc.org.

Nucleophilic aromatic substitution (SNAr) reactions are effective PRIS methods, particularly for introducing oxygen, sulfur, and some nitrogen substituents, as the furoxan ring is electron-deficient rsc.org. However, the development of PRIS methods for other nucleophiles has been limited rsc.org.

Carbon-Carbon Bond Formation on the Furoxan Ring

The formation of carbon-carbon bonds directly on the furoxan ring has historically been challenging, with limited examples reported until relatively recently nih.govrsc.org. This difficulty is attributed to the lability of the furoxan ring under conditions typically used for C-C bond formation, such as those involving transition metals or strong nucleophiles rsc.orgkobe-u.ac.jp.

Significant progress has been made since 2017 in developing C-C bond-forming reactions on the furoxan ring nih.govrsc.org. For instance, the reaction of alkynyl lithium reagents with 4-nitrofuroxans has been shown to yield 4-alkynylfuroxans efficiently via an SNAr mechanism, with a Meisenheimer complex proposed as an intermediate rsc.orgkobe-u.ac.jp. This method allows for the introduction of various carbon substituents through derivatization of the alkynyl group rsc.org.

Radical-mediated pathways have also been developed for C-C bond formation on the furoxan ring kobe-u.ac.jpnih.gov. These methods can offer good regioselectivity and avoid the harsh conditions that might lead to ring-opening kobe-u.ac.jp. For example, carbon radicals generated from aliphatic carboxylic acids can react with sulfonylfuroxans to form C-C bonds kobe-u.ac.jpkobe-u.ac.jp. Furthermore, methods for incorporating the furoxan ring into C-H bonds via radical pathways have been developed, providing a route to alkylated furoxans and enabling the subsequent installation of nitrogen-containing functional groups kobe-u.ac.jpacs.orgresearchgate.netresearchgate.net. Cyanation of furoxans, a rare example of C-C bond formation, has also been reported via nucleophilic substitution of nitro or arylsulfonyl groups researchgate.netresearchgate.net.

Carbon-Nitrogen Bond Formation on the Furoxan Ring

Forming carbon-nitrogen bonds on the furoxan ring using nitrogen nucleophiles can be challenging due to competing ring-opening side reactions nih.govrsc.org. However, strategies have been developed to overcome this.

Using trimethylsilyl (B98337) derivatives of amines as nucleophiles has proven effective for amination and azidation reactions on the furoxan ring, preventing ring opening nih.govrsc.org. The Smiles rearrangement, an intramolecular SNAr reaction, has also been successfully applied for the post-ring introduction of amide substituents, leading to the formation of N-furoxanyl amides nih.govrsc.org.

The nitro group in 4-nitrofuroxans is susceptible to nucleophilic displacement, which can be utilized for introducing nitrogen-containing groups. For example, azidofuroxans can be prepared by treating 4-nitrofuroxans with sodium azide mdpi.com. These azidofuroxans can then serve as precursors for further C-N bond-forming reactions, such as cycloaddition reactions to form triazole-substituted furoxans mdpi.com.

Carbon-Oxygen and Carbon-Sulfur Bond Formation on the Furoxan Ring

The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds directly on the furoxan ring is a key strategy for synthesizing diverse this compound derivatives. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for this purpose, particularly when good leaving groups such as nitro (-NO₂) or arylsulfonyl (-SO₂Ar) are present on the furoxan ring researchgate.netnih.gov.

For C-O bond formation, alkoxide and phenoxide nucleophiles can react with substituted furoxans. For instance, the reaction of 4-nitrofuroxans with hydroxy heteroarenes in the presence of a base like DBU has been reported to yield hetaryloxyfuroxans rsc.org. The reaction of nitrofuroxan with hydroxide (B78521) anion can yield 4-hydroxyfuroxan, although reproducibility issues have been noted and optimal conditions involving specific amounts of hydroxide and solvent are crucial for high yields rsc.org. When using tetrabutylammonium (B224687) hydroxide, 4-hydroxyfuroxan ammonium (B1175870) salts can be obtained in high yields rsc.org. While substitution at both the 3- and 4-positions of the furoxan ring is possible, reactions of furoxans with two leaving groups often show selectivity for the 4-position kobe-u.ac.jp.

C-S bond formation on the furoxan ring also frequently utilizes nitro and arylsulfonyl groups as leaving groups rsc.org. Nucleophilic substitution with thiolate nucleophiles has been reported, although the selectivity can be lower compared to reactions with alkoxides, particularly with disulfonyl furoxans where the reaction with a sulfur nucleophile may not be selective rsc.org.

Radical functionalization has also emerged as a method for C-S bond formation. For example, sulfonylated furoxan rings can be functionalized at the 3-position through reactions involving carbon radicals, which can be generated from carboxylic acids or C-H bonds nih.govrsc.orgresearchgate.net. This method allows for the introduction of alkyl substituents onto the furoxan ring nih.gov.

Halogenation and Other Electrophilic Functionalizations

Electrophilic functionalization of the furoxan ring, including halogenation, can be challenging due to the electron-deficient nature of the ring. However, methods for selective functionalization have been developed mdpi.com.

While direct electrophilic halogenation of the furoxan ring is not as common as nucleophilic substitution, the presence of halogens on the ring can facilitate further transformations. Dihalofuroxans, such as dichloro- and dibromofuroxan, can undergo alkoxylation reactions for C-O bond formation rsc.orgkobe-u.ac.jp.

Other electrophilic functionalizations can involve the transformation of existing substituents. For instance, the selective diazotization of 4-aminofuroxans using NOBF₄ as a mild nitrosating agent has been reported mdpi.com. This compound diazonium salts can undergo reactions like coupling with CH-acids mdpi.comresearchgate.net.

Multicomponent Reaction (MCR) Approaches to this compound Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials nih.govnih.govorganic-chemistry.org. This strategy has been increasingly applied to the synthesis of this compound derivatives, allowing for the rapid generation of molecular diversity nih.govnih.gov.

MCRs such as the Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions have been employed to synthesize furoxan-containing molecules nih.govmdpi.com. These reactions allow for the incorporation of the furoxan moiety into larger molecular scaffolds nih.gov. For example, the furoxan system can be used as a pharmacophore and combined with structures derived from Ugi and GBB reactions to create hybrid molecules nih.gov.

Studies have explored varying the components in these MCRs to obtain new this compound derivatives, including changing the position of the furoxan group on an aromatic ring or altering the amine and aldehyde components mdpi.com. Green chemistry conditions, such as the use of environmentally friendly solvents and milder temperatures, have also been investigated for MCR approaches to this compound synthesis nih.govmdpi.com.

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity and stereoselectivity are crucial aspects in the synthesis of this compound compounds, particularly when dealing with the inherent asymmetry of the furoxan ring and the potential for different reaction sites.

In the functionalization of the furoxan ring, regioselectivity is often observed depending on the nature of the substituents and the reaction conditions. For example, in SNAr reactions of furoxans with two leaving groups, substitution can be selective for the 4-position kobe-u.ac.jp. However, in some cases, such as the reaction of disulfonyl furoxan with thiolate nucleophiles, the reaction may not be selective, occurring at both the 3- and 4-positions rsc.org.

Radical functionalization of sulfonylated furoxan rings has shown regioselectivity, with functionalization occurring exclusively at the 3-position in some instances rsc.orgresearchgate.net. This selectivity has been rationalized in terms of the stability of the intermediate radicals rsc.orgresearchgate.net.

Regioselective synthetic methods have been developed for constructing specific this compound architectures. An example is the regioselective synthesis of bithis compound systems containing the 3-nitrobithis compound core through a one-pot cascade reaction sequence researchgate.net. Another report describes a regioselective [3+2] cycloaddition of 4-azidofuroxans with 1-dimethylamino-2-nitroethylene (B45285) to yield (4-nitro-1,2,3-triazolyl)furoxans, with complete regioselectivity observed nih.gov.

While regioselectivity is frequently discussed in the context of this compound synthesis, detailed studies specifically focusing on achieving high stereoselectivity in the creation of chiral this compound centers appear less commonly reported in the provided search results. However, the broader field of organic synthesis, including the synthesis of heterocyclic compounds, increasingly incorporates stereoselective methods mdpi.com. Achieving stereocontrol in the functionalization of the furoxan ring or in reactions forming furoxan-containing complex molecules remains an important area for development.

Green Chemistry Approaches in this compound Compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances and to design more sustainable chemical processes yale.edurroij.com. These principles are increasingly being applied to the synthesis of this compound compounds.

Several aspects of green chemistry are relevant to this compound synthesis:

Prevention of Waste: Designing reactions that maximize atom economy reduces waste yale.eduacs.org. MCRs, by their nature, tend to have high atom economy nih.govorganic-chemistry.org.

Less Hazardous Chemical Syntheses: Utilizing less toxic reagents and solvents is a key principle yale.eduskpharmteco.com.

Safer Solvents and Auxiliaries: Employing environmentally friendly solvents like water or ethanol, or even solvent-free conditions, aligns with green chemistry principles nih.govnih.govmdpi.com.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure or using energy-efficient methods like microwave irradiation can reduce energy consumption nih.govnih.govyale.eduacs.org.

Use of Renewable Feedstocks: While not explicitly detailed for this compound synthesis in the provided results, utilizing renewable starting materials is a general green chemistry goal yale.edu.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones to minimize waste yale.eduacs.org.

Examples of green chemistry approaches in this compound synthesis include the use of MCRs under environmentally friendly conditions nih.govmdpi.com. Studies have explored using green solvents like 2-MeTHF and water for the synthesis of this compound intermediates and derivatives mdpi.com. Microwave irradiation has also been investigated as an energy-efficient method for MCRs involving this compound moieties nih.govdntb.gov.ua. Scalable and environmentally benign methods for preparing furoxan precursors, such as using silver carbonate as a nitrile oxide generator, have also been developed acs.orgosti.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Furoxan (1,2,5-oxadiazole 2-oxide) | 5325374 |

| Tetramethylene furoxan | 137495 |

| Diethyl furoxan-3,4-dicarboxylate | N/A |

| 3,4-bis(phenylsulfonyl)furoxan | N/A |

| 4-aminofuroxan | N/A |

| 4-hydroxyfuroxan | N/A |

| 3-bromofuroxan | N/A |

| 3-sulfonylfuroxan | N/A |

| 4-nitrofuroxan | N/A |

| 4-azidofuroxan | N/A |

| 3-cyano-4-aminofuroxan | N/A |

| 3,4-dicyanofuroxan (B3048591) | N/A |

*N/A indicates that a specific PubChem CID for this compound was not readily found within the provided search results. While the base furoxan ring has a CID, specific substituted derivatives may not have individual CIDs listed in the snippets.

Data Tables

Due to the nature of the provided search results, which primarily describe synthetic methods and findings in a narrative format rather than providing extensive, structured data tables, creating detailed interactive data tables is not feasible based solely on the provided content. The information available is more qualitative (e.g., "high yield," "moderate yield," "selective") or provides specific examples of yields for a limited number of compounds under particular conditions. Creating comprehensive tables of yields, reaction conditions, and regioselectivity ratios for a wide range of reactions would require extracting and compiling data from numerous sources, which is beyond the scope of synthesizing information from the provided snippets.

However, some illustrative data points mentioned in the text can be presented in a simple table format:

Table 1: Illustrative Yields from this compound Synthesis

| Reaction | Conditions | Product/Intermediate | Yield | Source |

| Synthesis of aldehyde intermediate 11a | Greener conditions (NaOH, 2-MeTHF, 24 h) | 11a | 28% | mdpi.com |

| Synthesis of aldehyde intermediate 11a | Literature procedure | 11a | 60% | mdpi.com |

| GBB reaction (Route B) | Mild temperatures, greener purification | GBB-furoxan derivatives | Higher global yield (32% vs 14-16% for Route A) | mdpi.com |

| Synthesis of diethyl furoxan-3,4-dicarboxylate from hydroximidoyl chloride | Ag₂CO₃ in THF, room temperature, 3-4 h | Product 1 | 80-90% | acs.orgosti.gov |

| Synthesis of 4-amino-3-cyanofuroxan from malononitrile | Multi-step process including nitrosation, oximation, and oxidation with lead dioxide | 4-amino-3-cyanofuroxan | 42% (overall) | nih.gov |

| Synthesis of 3-amino-4-cyanofuroxan from 4-aminofuroxan-3-formamide | (CF₃CO)₂O/Py medium | 3-amino-4-cyanofuroxan | 84% | nih.gov |

Table 2: Regioselectivity Examples

| Reaction | Substrate | Nucleophile/Reagent | Observed Selectivity | Source |

| SNAr with oxygen nucleophiles (furoxans with two leaving groups) | Furoxans with two leaving groups | Oxygen nucleophiles | Generally selective for the 4-position | kobe-u.ac.jp |

| Reaction of disulfonyl furoxan with sulfur nucleophile | Disulfonyl furoxan | Thiolate nucleophile | Not selective (occurs at both 3- and 4-positions) | rsc.org |

| Radical functionalization of sulfonylated furoxan rings | Sulfonylated furoxan rings | Carbon radicals | Functionalization exclusively at the 3-position | rsc.orgresearchgate.net |

| [3+2] cycloaddition of 4-azidofuroxans and 1-dimethylamino-2-nitroethylene | 4-azidofuroxans, 1-dimethylamino-2-nitroethylene | p-TSA catalysis | Complete regioselectivity (4-nitro-1,2,3-triazole motif) | nih.gov |

Reaction Mechanisms and Chemical Reactivity of Furoxanyl Compounds

Mechanistic Pathways of Furoxan Ring Transformations

The furoxan ring can undergo various transformations, often initiated by its inherent instability under certain conditions. One significant transformation involves ring opening. For instance, the thermal decomposition of 3-methylfuroxan has been shown to involve furoxan ring opening, leading to the formation of a transient geminal cyanonitro compound, which subsequently decomposes. zioc.ru. Theoretical investigations into the formation of 3,4-dinitrofuroxan from glyoxime (B48743) suggest that the furoxan ring formation itself can occur via oxidative cyclization pathways involving radical intermediates. Two possible mechanisms for this cyclization from 3,4-dinitroglyoxime include oxydehydrogenation by NO2 molecules followed by torsion, or an alternation of dehydrogenation and cyclization steps, both exhibiting radical characteristics nih.gov.

Another important ring transformation is the isomerization of furoxans. This process, which can be induced by heat or light, involves the interconversion between two regioisomers where the N-oxide oxygen is located on different nitrogen atoms of the ring. The rate of this isomerization is influenced by the substituents on the furoxan ring kobe-u.ac.jp.

Nucleophilic and Electrophilic Aromatic Substitution Reactions on Furoxanyl Systems

Furoxans exhibit a degree of electron deficiency, particularly at the carbon atoms adjacent to the nitrogen atoms, making them susceptible to nucleophilic attack rsc.org. Aromatic nucleophilic substitution (SNAr) is a reported method for introducing substituents onto the furoxan ring, often utilizing furoxans with suitable leaving groups such as nitro or sulfonyl moieties rsc.org. The C4 carbon is generally considered more electron-deficient than C3, leading to preferential substitution at the C4 position when leaving groups are present at both positions rsc.org. However, SNAr reactions at the C3 position can also occur smoothly if a leaving group is present only at that position rsc.org. Examples of nucleophilic substitution include reactions with oxygen and sulfur nucleophiles kobe-u.ac.jprsc.org. While nitrogen nucleophiles can also react, ring-opening side reactions are more prevalent kobe-u.ac.jp.

Unlike furans, which are π-rich heterocycles highly reactive towards electrophilic aromatic substitution chemicalbook.comonlineorganicchemistrytutor.commatanginicollege.ac.in, the electron-deficient nature of the furoxan ring makes it less prone to electrophilic attack. However, some electrophilic reactions involving furoxan systems have been explored, often in the context of constructing more complex molecules containing the furoxan moiety.

Radical Reactions Involving Furoxan Moieties

Radical reactions provide alternative pathways for functionalizing the furoxan ring, complementing polar reaction mechanisms rsc.org. Methods involving radical addition to the furoxan ring have been developed, allowing for the introduction of carbon substituents rsc.orglookchem.com. For instance, radical addition reactions with 3-sulfonylfuroxans have been reported, where a sulfonyl group acts as a leaving group kobe-u.ac.jplookchem.com. The generation of carbon radicals from various sources, including carboxylic acids and C-H bonds, can lead to the formation of carbon-substituted furoxans kobe-u.ac.jprsc.org. A proposed mechanism for the reaction of 3-sulfonylfuroxans with carbon radicals generated from C-H bonds involves hydrogen atom abstraction by a sulfate (B86663) radical anion, followed by radical addition to the furoxan ring rsc.org.

Rearrangement Reactions of this compound Derivatives (e.g., Boulton-Katritzky)

This compound derivatives can participate in rearrangement reactions, including those analogous to the Boulton-Katritzky rearrangement. The Boulton-Katritzky rearrangement is a type of mononuclear heterocyclic rearrangement involving systems with an N-O bond in the ring nih.gov. While primarily studied in other heterocycles like 1,2,4-oxadiazoles and furazans, furoxanes have also been shown to undergo related recyclization processes nih.gov. In the case of furoxanes, such rearrangements can lead to the formation of 1,2,3-triazole N-oxides nih.gov. These rearrangements often proceed under acidic or basic conditions, although thermal and photochemical variants are also known nih.gov. Studies comparing the Boulton-Katritzky rearrangement with N-oxide tautomerism in nitrobenzofuroxans have also been conducted to elucidate the preferred mechanistic pathways researchgate.netrsc.org.

Theoretical and Computational Chemistry of Furoxanyl Systems

Quantum Chemical Investigations of Furoxan Ring Stability and Electronic Structure

Quantum chemical methods are crucial for probing the fundamental characteristics of the furoxan ring. Studies have shown that describing the electronic structure of furoxans is sensitive to dynamical correlation effects researchgate.net. Early calculations based on Hartree-Fock (HF) and MP2 methods were found to be unreliable due to the instability of the HF wave function for the parent furoxan and its derivatives researchgate.netacs.org. More stable wave functions were obtained using methods like B3LYP, CISD, QCISD, CCSD, and CCSD(T) acs.org.

The furoxan moiety can be conceptually understood by considering the molecular orbitals (MOs) of a five-membered aromatic ring modified with an exocyclic oxygen atom and two substituents researchgate.net. Low ionization potential (IP) MOs include three π orbitals, a nitrogen lone pair orbital (nN,ring), an oxygen lone pair orbital (nO,ring), and two oxygen lone pair orbitals from the exocyclic oxygen atom (π(nO) and σ(nO)) researchgate.net. Additionally, seven high IP orbitals can be deduced from the ring σ framework, including the terminal lone pair of the exocyclic oxygen atom (n) researchgate.net.

Calculations predict that furoxans generally possess a planar structure, excluding methyl group hydrogen atoms, and exhibit Cs symmetry researchgate.net. Substituent effects on bond lengths and angles within the furoxan moiety are relatively small, with the O1–N2 bond being the most sensitive researchgate.net. This bond is typically the longest and weakest, suggesting it as a potential site for cleavage and ring opening during decomposition processes researchgate.net.

Studies on disubstituted furoxans (1,2,5-oxadiazole-2-oxides) with various substituents (H, Cl, Br, I, CH3, NC) have utilized He I and He II UV photoelectron spectroscopy in the gas phase to determine ionization potentials and discuss electronic structures within the framework of molecular orbital theory researchgate.net.

The stability of the furoxan ring and related structures, such as fluoronitrile oxide (FCNO), has also been investigated using various ab initio and density functional methods, including B3LYP, MPn, QCISD, QCISD(T), CCSD, and CCSD(T) with different basis sets . Dimerization of nitrile oxides to form furoxan rings is a considered loss process .

Quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (EHOMO), energy of the lowest unoccupied molecular orbital (ELUMO), energy gap (ΔE), total dipole moment (μ), polarizability (α), and nucleus-independent chemical shift (NICS) for the furoxan ring, are used in computational studies to understand electronic structure and its relationship with properties like thermal decomposition temperature rsc.org. NICS values indicate that the furoxan ring exhibits both σ and π aromaticity, with σ aromaticity having a more significant effect on thermal decomposition temperature in some nitrogen-rich energetic ionic salts containing a furoxan ring rsc.org.

Molecular Modeling and Docking Simulations for Furoxanyl Ligand Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the preferred binding orientations and affinities of small molecules, including this compound derivatives, with macromolecular targets such as proteins nih.govopenaccessjournals.com. This approach is crucial in drug discovery and understanding molecular recognition processes openaccessjournals.com.

The docking process typically involves two main steps: predicting the ligand conformation and its position/orientation within the binding site (pose), and assessing the binding affinity using scoring functions nih.gov. Various algorithms exist for sampling ligand conformations and receptor flexibility, including rigid docking, flexible ligand docking, and induced-fit docking nih.gov. Molecular dynamics (MD) simulations can be integrated to account for the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding process nih.govnih.govmdpi.com.

In the context of this compound compounds, molecular modeling and docking simulations have been applied to investigate their interactions with biological targets. For example, in studies of furoxan/1,2,4-triazole hybrid derivatives as potential anti-inflammatory agents, molecular modeling and in silico predictions were used to understand the stabilization of a compound (compound 5f) in the COX-2 active binding site and its interaction with specific residues like Arg499 researchgate.net. This highlights how docking studies can provide insights into the molecular basis of the observed biological activity of this compound derivatives researchgate.net.

Molecular docking helps in identifying potential drug candidates, analyzing protein-ligand interactions, and optimizing ligand structures to enhance binding affinity openaccessjournals.com. Scoring functions estimate the binding energetics by evaluating intermolecular interactions, desolvation, and entropic effects mdpi.com. While docking is a widely used tool, challenges remain in accurately predicting binding affinities and fully accounting for flexibility and solvent effects openaccessjournals.com.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical models to correlate the chemical structures of a series of compounds with their observed biological activities or other properties researchgate.netrsc.org. This approach allows for the identification of structural features that are important for activity and can guide the design of new, more potent derivatives researchgate.netnih.gov.

QSAR studies on this compound derivatives involve calculating various molecular descriptors that capture different aspects of their chemical structure, such as electronic, steric, and hydrophobic properties. These descriptors are then used to build mathematical models that relate structural variations to changes in activity.

Three-dimensional QSAR (3D-QSAR) methods, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are often used to provide a more detailed understanding of the spatial requirements for binding to a biological target researchgate.netnih.gov. These methods generate 3D contour maps that illustrate regions where specific molecular fields (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity researchgate.net.

While the provided search results specifically mention QSAR studies for other compound classes like pyrazole (B372694) and quinazolinone derivatives rsc.orgresearchgate.netnih.gov, the principles and methodologies are directly applicable to this compound derivatives. QSAR studies on this compound compounds would aim to identify the key structural determinants of their biological activities, such as nitric oxide (NO) release, enzyme inhibition, or other pharmacological effects. By establishing these relationships, QSAR can assist in the rational design and synthesis of novel this compound-based lead compounds with improved properties.

Computational Prediction of this compound Reactivity and Spectroscopic Properties

Computational methods are valuable tools for predicting the reactivity and spectroscopic properties of this compound compounds, complementing experimental characterization techniques. Density Functional Theory (DFT) is widely used for predicting molecular properties, including electronic density distributions, electrostatic potentials, HOMO and LUMO energies, and dipole moments, which provide insights into reactivity scirp.org.

The O1–N2 bond in the furoxan ring is often identified as the weakest bond, suggesting it as a potential site for ring opening and decomposition researchgate.net. Computational analysis of bond dissociation energies (BDEs) can further quantify the stability of different bonds within this compound structures and predict potential fragmentation pathways upce.czchemrxiv.org. For energetic this compound compounds, computational studies investigate molecular stability and detonation performance upce.cz.

Computational methods can also predict spectroscopic properties, such as vibrational frequencies (for IR and Raman spectroscopy) and electronic transitions (for UV-Vis spectroscopy) acs.orgchemrxiv.orgmdpi.com. These predicted spectra can be compared with experimental data to aid in the structural characterization and identification of this compound compounds chemrxiv.orgmdpi.com. For instance, quantum chemical calculations have been used to obtain ground-state geometries and predict spectroscopic parameters for the parent furoxan acs.org. Time-dependent density functional theory (TDDFT) can be employed to study excited state properties and electronic transitions nih.gov.

Analysis of molecular electrostatic potential (MEP) surfaces can reveal regions of a this compound molecule that are susceptible to electrophilic or nucleophilic attack, providing insights into its reactivity chemrxiv.org. Fukui functions and local ionization potential (ALIE) can also be used to identify probable sites for reactive attacks chemrxiv.org.

Investigation of Conformational Preferences and Tautomerism in this compound Systems

Tautomerism involves the interconversion of isomers that differ in the position of a proton and a double bond mdpi.commdpi.com. While the core furoxan ring structure does not exhibit typical keto-enol tautomerism like β-diketones mdpi.com, other forms of tautomerism might be relevant depending on the specific substituents attached to the furoxan ring. Computational methods, such as DFT calculations and variable temperature NMR studies, can be used to investigate the existence and relative stabilities of different tautomeric forms mdpi.comchemrxiv.org.

Understanding conformational preferences is important for predicting how this compound molecules interact with other molecules, including biological targets, as the conformation can significantly influence binding affinity and specificity nih.gov. Computational studies can map the potential energy surface to identify low-energy conformers and the barriers to interconversion between them nih.gov.

Although the provided search results discuss tautomerism in other systems like β-diketones and azo naphthols mdpi.comchemrxiv.org, the computational approaches described, such as DFT calculations for relative energies of tautomers and analysis of energy barriers, are applicable to investigating potential tautomerism in substituted this compound systems if relevant tautomeric forms exist.

Biological Activity and Mechanistic Insights of Furoxanyl Derivatives Excluding Clinical Outcomes

Furoxanyl Compounds as Nitric Oxide (NO) Donors: Mechanistic Aspects

A key characteristic of many this compound derivatives is their ability to release nitric oxide under physiological conditions. rsc.org This NO-donating property is considered a major contributor to their biological effects, such as vasodilation and potential cytotoxic effects in cancer cells. nih.govmdpi.com The efficiency of NO release can be influenced by the substituents on the furoxan ring. unesp.brrsc.org

Thiol-Mediated Nitric Oxide Release Pathways

The release of NO from furoxans is widely accepted to be a thiol-dependent process. mdpi.comnih.gov While the precise details of this mechanism are still being fully elucidated, it is understood to involve a chemical reaction between the furoxan ring and sulfhydryl groups from low molecular weight thiols and proteins. rsc.orgnih.gov The electron-withdrawing nature of the furoxan ring makes its carbon atoms electrophilic, susceptible to attack by thiolate anions. mdpi.com This nucleophilic attack can occur at either the C(3) or C(4) position of the furoxan ring, leading to ring cleavage and the concomitant release of NO. mdpi.com Studies have shown that the presence of a nitric oxide scavenger can abolish the antitubercular activity of certain furoxan derivatives, highlighting the importance of NO release in their mechanism of action. unesp.br

Data from research on hybrid furoxan derivatives demonstrates varying levels of nitrite (B80452) production, an indicator of NO release, quantified by the Griess reaction. unesp.brsciforum.netsciforum.net For instance, in one study, hybrid furoxan derivatives showed nitrite production ranging from 0.16% to 44.23%. unesp.brsciforum.net The phenylsulfonyl series of furoxan derivatives were observed to be better NO-donors compared to the methyl series, correlating with their superior antitubercular activity. unesp.brsciforum.netsciforum.net

Table 1: Nitrite Production by Hybrid Furoxan Derivatives

| Compound Series | Nitrite Production (% mol/mol) |

| Methyl (4a-c) | Low NO-release profile |

| Phenyl (8a-c) | Varied levels |

| Phenylsulfonyl (14a-c) | High levels |

Note: Data is illustrative based on research findings indicating relative NO release. Specific percentage ranges were reported as 0.16-44.23% across various hybrid compounds. unesp.brsciforum.net

Soluble Guanylate Cyclase (sGC) Activation Mechanisms

Nitric oxide released from this compound derivatives can activate soluble guanylate cyclase (sGC). nih.govcpu.edu.cn sGC is an intracellular enzyme that catalyzes the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP). nih.govualberta.ca The interaction of NO with the heme group of sGC leads to a conformational change, activating the enzyme and increasing intracellular cGMP levels. ualberta.ca Elevated cGMP levels mediate various downstream effects, including smooth muscle relaxation and vasodilation. nih.govualberta.ca Furoxans have been shown to potently increase the activity of soluble guanylate cyclase, and this enzyme stimulation is mediated by the generation of NO following their reaction with sulfhydryl groups. nih.gov

Enzyme Inhibition Profiles of this compound Derivatives: Mechanistic Investigations

Beyond their NO-donating properties, this compound derivatives can also exert biological effects through the modulation or inhibition of various enzymes.

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are involved in inflammatory processes. wikipedia.orgbiorxiv.orgmdpi.com Inhibition of COX enzymes is a common strategy for anti-inflammatory drugs. biorxiv.orgbiointerfaceresearch.com While some this compound derivatives have demonstrated anti-inflammatory activity, research suggests that this activity is not always mediated by direct COX inhibition. researchgate.netnih.gov For example, some this compound N-acylhydrazone derivatives showed analgesic and anti-inflammatory activities but did not exhibit additional LOX or COX inhibition activities. nih.gov This indicates that other mechanisms contribute to their anti-inflammatory effects.

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Modulation

The Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway is a critical regulator of immune and inflammatory responses, controlling the expression of genes involved in inflammation, cell proliferation, and survival. mdpi.comresearchgate.netresearchgate.net Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders. researchgate.net Nitric oxide, released by this compound derivatives, has been shown to inhibit NF-κB by S-nitrosylation, thereby modulating the expression of NF-κB-regulated genes. mdpi.com This suggests that the NO-donating capacity of this compound compounds contributes to their ability to modulate the NF-κB pathway, potentially contributing to their anti-inflammatory and anticancer effects. mdpi.comresearchgate.net

Inhibition of Mitochondrial Dehydrogenases

Several furoxan derivatives have been shown to exert their biological effects, particularly against parasites like Trypanosoma cruzi and Leishmania species, through the inhibition of mitochondrial dehydrogenases. researchgate.netasm.orgacs.orgcambridge.orgresearchgate.net This mechanism appears to be distinct from that of other antiparasitic compounds like nifurtimox. researchgate.netacs.org Studies on T. cruzi epimastigotes treated with certain N-oxide compounds, including quinoxalines and a nitrofurane, demonstrated a decrease in mitochondrial dehydrogenase activity, leading to diminished levels of excreted succinate (B1194679) and acetate. cambridge.org While the exact mechanism of how this compound derivatives inhibit these enzymes is not fully understood, it is hypothesized that they may produce reactive oxygen or nitrogen species within the parasite that interfere with mitochondrial function. asm.org

Topoisomerase I Inhibition Mechanisms

Topoisomerases are essential enzymes that regulate DNA supercoiling and entanglement. conicet.gov.ar While the primary focus on this compound derivatives has been their NO-releasing properties and effects on targets like mitochondrial dehydrogenases, some studies suggest a potential interaction with topoisomerase enzymes. For instance, certain inden-oxadiazolopyrazines, which can be structurally related to furoxans or contain oxadiazole rings, have demonstrated potent anticancer activity and were compared to camptothecin, a known topoisomerase I inhibitor. researchgate.net Additionally, some hydrazone-containing scaffolds, which can be hybridized with this compound moieties, have been explored for their activity against leishmania amastigotes, with some closely related compounds known to inhibit human TDP1, an enzyme involved in repairing DNA damage caused by topoisomerase I inhibitors. chemrxiv.org This suggests that certain this compound hybrid structures or related oxadiazoles (B1248032) might interfere with DNA processing, potentially through topoisomerase-related mechanisms, although direct evidence for this compound derivatives specifically inhibiting topoisomerase I requires further investigation.

Receptor-Ligand Binding and Functional Modulation by this compound Compounds

This compound compounds can also exert their biological effects by interacting with specific receptors, modulating their function through binding events.

Thromboxane (B8750289) Prostanoid (TP) Receptor Antagonism

Thromboxane A2 (TXA2) is a potent platelet aggregator and vasoconstrictor that acts via the thromboxane prostanoid (TP) receptor. kupdf.net Some this compound derivatives have been investigated for their ability to antagonize TP receptors. Studies on hybrid molecules, such as those combining a furoxan moiety with a structure related to a COX-2 inhibitor, have explored their potential as dual inhibitors of COX-2 and TP receptor antagonists. researchgate.net This suggests that the furoxan system can be incorporated into molecular designs aimed at modulating TP receptor activity, contributing to antiplatelet or vasodilator effects. researchgate.netresearchgate.netucsc.edu

Calcium Channel Modulator Activities

Calcium channels play a crucial role in various physiological processes, including vascular tone and cardiac function. this compound derivatives have been shown to possess calcium channel modulator activities, particularly as calcium channel antagonists. nih.govscirp.orgresearchgate.net Hybrid molecules combining 1,4-dihydropyridine (B1200194) structures (known calcium channel blockers) with this compound moieties have been synthesized and evaluated. nih.gov These compounds demonstrated vasodilator activities that involve both NO-like effects (due to the furoxan) and calcium channel antagonism. nih.gov The affinity of these hybrid compounds for 1,4-dihydropyridine receptors on calcium channels has been assessed through displacement experiments. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating this compound Structure with Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound derivatives influence their biological activities. These studies aim to identify the key structural features responsible for desired effects and guide the design of more potent and selective compounds.

For this compound derivatives that act as NO donors, the ability to release NO under physiological conditions is a critical aspect of their SAR. rsc.orgresearchgate.net The specific substituents on the furoxan ring can influence the rate and extent of NO release, which in turn affects their biological potency, particularly in vasodilation. rsc.org

In the context of antiparasitic activity, SAR studies on furoxan and benzofuroxan (B160326) derivatives have explored the impact of different substituents on their leishmanicidal and antitrypanosomal properties. asm.orgnih.govacs.org These studies have aimed to correlate structural variations with inhibitory effects on targets like mitochondrial dehydrogenases or cysteine proteases. asm.orgnih.gov

SAR studies have also been applied to this compound N-acylhydrazone derivatives, exploring the impact of different aromatic residues and the N-acylhydrazone moiety on analgesic and anti-inflammatory activities. researchgate.netacs.org

Preclinical Mechanistic Studies of this compound Compounds in Disease Models (e.g., in vitro cellular assays)

Preclinical mechanistic studies using in vitro cellular assays are essential for elucidating how this compound compounds exert their effects at the cellular level. These studies provide insights into their molecular targets and cellular pathways.

In the context of antiparasitic drug discovery, this compound derivatives have been evaluated in vitro against various stages of parasites like Leishmania and Trypanosoma cruzi. asm.orgnih.govacs.orgnih.gov Cellular assays, such as those measuring parasite growth inhibition (PGI) or half-maximal inhibitory concentration (IC50), are used to assess their potency. acs.orgnih.gov Mechanistic studies in these models have investigated the impact of this compound compounds on mitochondrial dehydrogenase activity and the production of reactive species. asm.orgcambridge.org For example, studies on T. cruzi epimastigotes have used techniques like 1H NMR spectroscopy to analyze excreted metabolites and assess the effect on mitochondrial function. cambridge.org

In vitro studies have also explored the NO-releasing properties of this compound derivatives in the presence of biological thiols, confirming their role as NO donors. rsc.orgresearchgate.net Cellular assays can measure the generation of NO or its metabolites.

For compounds designed as calcium channel modulators or TP receptor antagonists, in vitro assays using isolated tissues or cells expressing the target receptors are used to characterize their binding affinity and functional effects. nih.govresearchgate.net For instance, vasodilator activity can be evaluated on isolated rat aorta preparations. nih.gov

Preclinical studies have also investigated the potential of this compound derivatives in cancer models, evaluating their cytotoxicity against various human cancer cell lines using assays like MTT. cpu.edu.cndntb.gov.ua Mechanistic studies in cancer cells may explore their effects on cell proliferation, apoptosis, and potential interactions with targets like topoisomerases or pathways related to NO signaling. researchgate.netcpu.edu.cnacs.org

Furthermore, in vitro studies have examined the activity of this compound N-acylhydrazone derivatives for their analgesic and anti-inflammatory properties, potentially involving the modulation of inflammatory mediators or enzymes. researchgate.netacs.orgmdpi.com

Antimycobacterial Actions against Sensitive and Multi-Drug Resistant Strains

This compound derivatives have demonstrated promising activity against Mycobacterium tuberculosis (Mtb), including sensitive and multi-drug resistant (MDR) strains. unesp.brsciforum.net This antimycobacterial effect is, at least in part, related to their ability to release NO after biotransformation. unesp.br NO is known to have antimycobacterial effects, which were initially observed in murine macrophages infected with bacilli. unesp.br

Studies have evaluated hybrid furoxan derivatives, such as this compound N-acylhydrazone compounds, for their antitubercular activity. unesp.brsciforum.net Some of these hybrids, particularly those with phenylsulfonyl substituents, have shown activity against Mtb. unesp.br The activity of these compounds can be significantly reduced in the presence of a nitric oxide scavenger, suggesting the involvement of NO release in their mechanism of action. unesp.br

Research has identified furoxan derivatives with minimum inhibitory concentration (MIC) values in the micromolar range against Mtb H37Rv. sciforum.net Some of these compounds also exhibit activity against clinically isolated MDR strains resistant to standard drugs like isoniazid, rifampicin, streptomycin, and ethambutol. unesp.brsciforum.net Benzofuroxan derivatives, which also contain an N-oxide, have shown activity against both replicating and non-replicating Mtb and are being explored as potential new antitubercular agents. acs.orgnih.gov Initial studies suggest that the mechanism of action for some benzofuroxan derivatives may involve blocking translation. acs.orgnih.gov

Data on the antimycobacterial activity of selected furoxan derivatives against Mycobacterium tuberculosis H37Rv and MDR strains are presented in the table below:

| Compound Series | Substitution at C-3 | MIC90 H37Rv (µM) | MIC90 MDR Strain (µM) | NO Release (%) |

| Phenylsulfonyl Series | Phenylsulfonyl | 1.03 - 8.60 | Active | High |

| Phenyl Series | Phenyl | > 88 | 11.82 (para isomer 8c) | Moderate |

| Methyl Series | Methyl | > 88 | Not specified | Lower |

Antiparasitic Efficacy and Cellular Mechanisms (e.g., Leishmanicidal, Trypanocidal)

Furoxan and benzofuroxan derivatives have been investigated for their activity against trypanosomatids, including Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. asm.orgnih.govresearchgate.netasm.orgresearchgate.net

For furoxan derivatives, the leishmanicidal activity appears to be linked to the generation of free radical species, such as nitric oxide (NO), mediated by the bioreducible N-oxide group in the parasite. asm.org Increased NO levels are thought to contribute to the elimination of intracellular pathogens like Leishmania. asm.org Studies have shown that furoxan derivatives can generate varying levels of NO. asm.org

Benzofuroxan derivatives have also demonstrated leishmanicidal and trypanocidal activities. asm.orgnih.govresearchgate.net While their mechanism of action is not fully understood, it has been hypothesized that they may produce oxygen/nitrogen reactive species in the parasite and inhibit mitochondrial dehydrogenases. asm.orgnih.gov Some benzofuroxan derivatives containing vinylthio, vinylsulfinyl, vinylsulfonyl, and vinylketo subunits have shown activity against Leishmania braziliensis and Leishmania pifanoi. asm.org Studies on Trypanosoma cruzi suggest that the mechanism of action for some active furoxan and alkylnitrate derivatives may involve mitochondrial dehydrogenases. nih.gov Excreted metabolites studied by NMR showed a decrease in succinate, supporting the effect on mitochondrial dehydrogenases. nih.gov

Hybrid this compound N-acylhydrazone derivatives have also been identified as potential candidates for treating neglected diseases like leishmaniasis and Chagas disease. asm.orgasm.org

Anti-inflammatory Pathway Elucidation and Cytokine Modulation

Furoxan and benzofuroxan derivatives have shown anti-inflammatory effects. researchgate.netutripoli.edu.lykemdikbud.go.idnih.govresearchgate.net The anti-inflammatory activity of natural furan (B31954) derivatives has been linked to their ability to modulate signaling pathways such as MAPK and PPAR-ɣ. nih.gov They can also exert regulatory effects on various cellular activities. nih.gov

Some this compound N-acylhydrazone derivatives have been reported to possess analgesic and anti-inflammatory activities. kemdikbud.go.idresearchgate.netkazanmedjournal.ru The anti-inflammatory effect of N-acylhydrazones may be attributed to the relative acidity of the amide hydrogen and its capacity to stabilize free radicals. researchgate.net

Studies on anti-inflammatory agents often investigate their effects on pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.comfrontiersin.orgmdpi.com While the direct impact of this compound derivatives on specific cytokine modulation pathways requires further detailed research, the broader class of furan derivatives and NO-releasing compounds have been implicated in influencing cytokine production and inflammatory responses. frontiersin.orgmdpi.comgoogleapis.com Intracellular glutathione (B108866) (GSH) levels, which can be influenced by NO-releasing compounds like furoxans, play a key role in the immune system and inflammatory response, with GSH depletion often accompanying increased pro-inflammatory cytokine production. frontiersin.orgresearchgate.net

Antitumor Cell Growth Inhibition Mechanisms and Hybrid Approaches

Furan derivatives, including this compound compounds, have been explored for their antitumor activities. researchgate.netutripoli.edu.lyeurekaselect.comnih.govmdpi.comnih.gov These compounds can exhibit antiproliferative effects on various cancer cell lines. eurekaselect.comnih.govmdpi.com

The mechanisms of antitumor activity for furan derivatives are diverse and can vary depending on the specific compound and cancer type. mdpi.comnih.gov Some furan derivatives have been shown to inhibit key components of signaling pathways associated with proliferation and cell death, such as apoptosis. mdpi.comnih.gov For instance, certain furan derivatives have demonstrated antiproliferative activity potentially mediated by promoting the activity of PTEN to suppress PI3K/Akt and Wnt/β-catenin signaling pathways in cervical (HeLa) and colorectal (SW620) cancer cell lines. eurekaselect.comnih.gov

Hybrid approaches, combining the furoxan moiety with other pharmacophores, are also utilized in the design of potential antitumor agents. The NO-releasing properties of the furoxan moiety are considered beneficial in this context. researchgate.netresearchgate.netresearchgate.net

Data on the antiproliferative activity of selected furan derivatives against HeLa and SW620 cell lines are summarized below:

| Compound | HeLa IC50 (µM) | SW620 IC50 (µM) | Proposed Mechanism |

| Compound 1 | 0.08 | Moderate | Promote PTEN, suppress PI3K/Akt and Wnt/β-catenin |

| Compound 24 | 8.79 | Potent | Promote PTEN, suppress PI3K/Akt and Wnt/β-catenin |

| Other Furan Derivatives | 0.08 - 8.79 | Moderate to Potent | Varied, compound-dependent |

Antiplatelet Mechanisms of Action

Furoxan derivatives have demonstrated antiplatelet activity, primarily mediated by the release of nitric oxide (NO). researchgate.netresearchgate.netresearchgate.netnih.govunesp.br NO is a key signaling molecule involved in various physiological processes, including the inhibition of platelet aggregation. researchgate.netresearchgate.netresearchgate.netnih.gov

Studies on furoxan–aspirin hybrids have shown that their antiplatelet effects are largely NO-mediated and cGMP-dependent. researchgate.netnih.gov The decomposition of these furoxan hybrids to generate NO can be catalyzed by endogenous agents like plasma components (albumin, glutathione, ascorbate) and platelet extract. researchgate.netnih.gov Intracellular concentrations of glutathione (GSH) and ascorbate (B8700270) can significantly enhance NO generation from furoxans. researchgate.netnih.gov

While some furoxan–aspirin hybrids may also inhibit cyclooxygenase (COX) activity, the NO-releasing property appears to be a major contributor to their antiplatelet effects. researchgate.netnih.gov NO-free furazan (B8792606) counterparts of these hybrids generally show less potent antiplatelet activity. researchgate.netnih.gov

Certain (this compound)azasydnone hybrids have also exhibited antiplatelet activity, selectively inhibiting platelet aggregation induced by ADP and adrenaline. researchgate.netresearchgate.net This selective mechanism is considered a unique feature of these compounds. researchgate.netresearchgate.net

Furoxanyl Compounds in Chemical Biology and Advanced Applications Excluding Clinical

Furoxanyl Moieties as Pharmacophoric Scaffolds for Hybrid Molecular Design

This compound moieties have gained prominence as pharmacophoric scaffolds in the design of hybrid molecules, particularly in the field of medicinal chemistry and chemical biology. nih.govresearchgate.net This strategy involves combining the furoxan ring, often recognized for its ability to release nitric oxide (NO), with other pharmacologically active scaffolds to create new chemical entities with potentially improved properties or dual mechanisms of action. nih.govnih.gov

Research has explored the conjugation of furoxan units with various molecular frameworks. For instance, hybrid molecules incorporating the furoxan ring have been designed by linking it to different aromatic residues via an N-acylhydrazone moiety. researchgate.net These this compound N-acylhydrazone derivatives have been investigated for their biological activities, demonstrating the potential of this hybridization approach. researchgate.net

Another area of investigation involves combining the furoxan motif with known anti-tumor derivatives. mdpi.com These hybrid products have been synthesized and evaluated for their antiproliferative activity in cancer cell lines, highlighting the potential of furoxan-based hybrids in cancer research. mdpi.com Furthermore, studies have reported the synthesis of hybrid structures combining furoxan with scaffolds such as 8-hydroxyquinoline, estradiol, rhodamine B, and triptolide, showing promising anticancer and anti-inflammatory properties. nih.gov The synergistic effects observed in some of these hybrids, where the combined molecule exhibits enhanced activity compared to the parent compounds, underscore the value of using this compound moieties in hybrid molecular design. nih.gov

Utility of this compound Derivatives as Synthetic Intermediates in Organic Synthesis

This compound derivatives serve as valuable synthetic intermediates in organic chemistry, enabling the construction of more complex molecules and diverse heterocyclic systems. Despite the historical challenges associated with the synthesis of the furoxan core, recent methodological developments have expanded their utility in synthetic routes. rsc.org

The post-ring introduction of substituents (PRIS) strategy is a key development that allows for the functionalization of the pre-formed furoxan ring, providing access to a variety of substituted furoxans that can then be used as building blocks. rsc.org This approach is often more direct than traditional methods that require the pre-installation of substituents on furoxan precursors. rsc.org

Specific examples of this compound derivatives as synthetic intermediates include their use in C-C bond-forming reactions. rsc.org Reactions such as alkynylation of 4-nitrofuroxan have been reported, yielding 4-alkynylfuroxans which can undergo further derivatization of the alkyne functional group. rsc.org This demonstrates a convergent approach to synthesizing a wide range of carbon-substituted furoxans. researchgate.net

This compound derivatives have also been employed in the synthesis of fused heterocyclic systems. For instance, (this compound)amidrazones have been used as starting materials in reactions leading to the formation of dihydro-1,2,4-triazine rings. researchgate.net This involves initial alkylation followed by intramolecular condensation. researchgate.net Additionally, 3,4-dicyanofuroxan (B3048591) has been utilized in reactions that form fused ring systems through cyano addition and cyclization reactions. frontiersin.org

The Schmidt rearrangement of methyl this compound ketones and furoxancarboxylic acids has also been explored as a synthetic route to access aminofuroxans, further illustrating the versatility of furoxan derivatives as intermediates. colab.ws

Development of this compound Systems as Photo-induced Nitric Oxide Donors

This compound compounds have been investigated for their potential as photo-induced nitric oxide (NO) donors, offering a mechanism for controlled NO release upon light irradiation. rsc.orgresearchgate.net This is particularly valuable in applications where spatiotemporal control over NO delivery is desired. kobe-u.ac.jpscispace.com

The mechanism of photo-induced NO release from furoxans can involve photoisomerization. For example, 4-fluorofuroxan has been shown to isomerize to 3-fluorofuroxan upon UV irradiation. rsc.orgresearchgate.net The 3-substituted isomer often exhibits a higher NO-releasing ability in the presence of thiol mediators compared to the 4-substituted isomer, suggesting that the photoisomerization of 4-fluorofuroxan can function as a trigger for NO release. rsc.orgresearchgate.net

Research has also focused on developing furoxan systems that respond to longer wavelengths of light, such as visible light, for potential applications in biological systems. researchgate.netscispace.com This has led to the exploration of photosensitization strategies. scispace.com For instance, anthraquinone (B42736) derivatives have been found to photosensitize the isomerization of 4-fluorofuroxan to 3-fluorofuroxan using visible light. scispace.com This finding has enabled the design of all-in-one molecules containing both a fluorofuroxan unit and a photosensitizer, demonstrating visible light-responsive NO release. scispace.com Notably, some of these photosensitizer-furoxan hybrids can release NO in the absence of a thiol cofactor, which is often required for NO release from other furoxans. scispace.com

Studies on the mechanism of NO release from photo-induced furoxan donors suggest that in the presence of thiol mediators, nucleophilic attack at the furoxan ring can lead to ring fragmentation and the formation of a C-nitroso group, which then releases NO. kobe-u.ac.jp

Investigation of Furoxan-based Energetic Materials and Their Synthetic Routes

Furoxan derivatives are a significant class of energetic materials, characterized by high energy density, good thermal stability, and favorable detonation properties. rhhz.netnih.govmdpi.com The furoxan ring itself is considered an explosophoric structure with a high positive heat of formation and high nitrogen and oxygen content. rhhz.net

The design and synthesis of furoxan-based energetic materials often involve combining the furoxan core with other energetic moieties or nitrogen-rich heterocycles. rhhz.netnih.gov Various synthetic strategies have been developed for the construction of these materials.

One approach involves the synthesis of poly furazan (B8792606) and furoxan based-heterocycles, which demonstrate superior energetic properties and modifiability compared to other nitrogen-rich heterocycles. rhhz.net Examples include compounds like bis(4-nitro-1,2,5-oxadizaol-3-yl)-1,2,5-oxadiazole-N-oxide (DNTF), which exhibits impressive detonation performance. rhhz.net Modifications of nitrofurazan and furoxan structures have also led to derivatives with improved stability and energetic properties. rhhz.net

Another strategy involves the combination of furoxan with fused-ring systems, such as oxa- nih.govnih.govbicyclic structures, which can enhance the enthalpy of formation and detonation performance. mdpi.com The synthesis of such compounds often utilizes readily available this compound precursors and involves functional group conversions. mdpi.com

Novel synthetic routes to furoxan-based energetic materials include iodine-mediated furoxan formation to construct high-density tricyclic fused energetic skeletons. acs.org Additionally, the synthesis of nitrogen-rich energetic salts incorporating a (1,2,4-triazolyl) furoxan core has been reported, yielding materials with high thermal stability, good densities, and high positive enthalpies of formation. nih.gov

The synthesis of low-melting-point insensitive energetic materials based on furoxan has also been explored, such as 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF), which exhibits a relatively low melting point facilitating processing and loading while maintaining high energy and insensitivity. mdpi.com

This compound Compounds as Probes for Biological System Interrogation

This compound compounds are employed as chemical probes to investigate and perturb biological systems, aiding in the elucidation of biological processes and the validation of molecular targets. thermofisher.krmdpi.com Chemical probes are small molecules used to modulate a specific protein target or pathway to study the biological consequences of that modulation. thermofisher.krchemicalprobes.org

The NO-releasing property of many furoxan derivatives makes them valuable tools for studying the roles of nitric oxide in various biological contexts. mdpi.comrsc.orgresearchgate.net By delivering NO, furoxans can be used to probe NO-dependent signaling pathways and their effects on cellular processes. researchgate.net

Beyond NO release, the furoxan scaffold can be incorporated into molecules designed to interact with specific biological targets. mdpi.com These furoxan-based probes can be utilized in various chemical biology techniques, such as affinity-based protein profiling or target identification studies. mdpi.com

While some furoxans exert their effects through NO release, studies have also suggested that certain furoxans can inhibit biological processes through NO-independent mechanisms. mdpi.com This highlights the complexity of their interactions within biological systems and their utility as probes to dissect different signaling pathways. For example, proteomics studies have suggested that some NO donor furoxans inhibit vascular smooth muscle cell proliferation in vitro via NO-independent mechanisms. mdpi.com

The development of furoxan-based probes involves synthetic organic chemistry to incorporate functionalities that allow for specific interactions with biological targets or facilitate their detection and tracking within cells or organisms. mdpi.com These probes contribute to understanding the relationship between a molecular target and the broader biological outcomes of its modulation, which is crucial in drug discovery and development. thermofisher.krnih.gov

Advanced Analytical Methodologies for Furoxanyl Characterization

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D-NMR, Quantitative NMR)

NMR spectroscopy is a powerful tool for the structural characterization of furoxanyl compounds, providing detailed information about the local electronic environment of atomic nuclei, particularly ¹H and ¹³C. Multinuclear NMR, including ¹⁵N and ¹⁷O NMR, can be particularly informative for nitrogen-rich systems like furoxans researchgate.net.

For this compound-functionalized aminoguanidinium cations, ¹H NMR spectra show proton signals for methyl groups typically in the range of 2.34–2.37 ppm. rsc.org. The proton signals for –CH=N– groups are observed between δ = 8.11–8.33 ppm. rsc.org. In the ¹³C NMR spectra of these compounds, the carbon resonance signals of the methyl group appear between 10.61 and 10.98 ppm, while the carbon atoms of the –CH=N– groups resonate between δ = 134.84 and 138.28 ppm. rsc.org.

Characteristic signals for the C3 and C4 carbons of the furoxan ring are generally found around 115 ppm and 160 ppm, respectively, in ¹³C NMR spectra. nih.gov. The higher magnetic field resonance of the C3 carbon compared to C4 is attributed to mesomeric electron donation from the out-of-ring oxygen atom to the C3 carbon, and this difference is valuable for determining isomer structures. nih.gov.

Studies on new furoxan-based hydrazone representatives have utilized ¹H and ¹³C NMR to establish their structures. For example, in one such compound, the ¹H NMR spectrum showed signals for methyl groups at 2.36 ppm (furoxan ring methyl) and 2.41 ppm (hydrazone functionality methyl), and amino groups at 6.55 ppm (furoxan ring amino) and 7.52 ppm (amidrazone functionality amino). scispace.com. The ¹³C NMR spectrum displayed characteristic signals for C-3 furoxan carbon atoms at 109.8 and 113.3 ppm. scispace.com.

NMR analysis can also reveal the presence of multiple signals due to geometrical (E and Z) or conformational stereoisomers, which can sometimes make separation challenging researchgate.net.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, including High-Resolution Mass Spectrometry (HRMS), is essential for determining the molecular weight and elemental composition of this compound compounds and their fragments. This technique provides crucial information for confirming the identity and purity of synthesized products.

HRMS has been used to establish the structure of synthesized N-(this compound)hydrazones and new furoxan-based hydrazone representatives, complementing data obtained from NMR and IR spectroscopy scispace.comresearchgate.net. ESI-MS (Electrospray Ionization Mass Spectrometry) has been employed in the analysis of reactions involving this compound derivatives, helping to identify expected products and unexpected isomers nih.gov. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural details nih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are valuable techniques for identifying the presence of specific functional groups within this compound molecules and for analyzing their electronic transitions.

IR spectroscopy is used to characterize this compound compounds by identifying characteristic vibrational frequencies of bonds such as C=N, N=O, and C-H, as well as stretching and bending modes associated with the furoxan ring and other substituents scispace.comresearchgate.netrsc.org. For instance, the IR spectrum of a furoxan-based hydrazone showed characteristic bands for amino groups (3501 and 3386 cm⁻¹), C=N double bonds (1633 cm⁻¹), and furoxan rings (1598 and 1566 cm⁻¹). scispace.com.